molecular formula C15H21BrClN3O B6693702 N-[1-(2-bromophenyl)pyrrolidin-3-yl]pyrrolidine-2-carboxamide;hydrochloride

N-[1-(2-bromophenyl)pyrrolidin-3-yl]pyrrolidine-2-carboxamide;hydrochloride

Cat. No.: B6693702
M. Wt: 374.70 g/mol
InChI Key: QISRPPWRBDXRTR-UHFFFAOYSA-N
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Description

N-[1-(2-bromophenyl)pyrrolidin-3-yl]pyrrolidine-2-carboxamide;hydrochloride is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle

Properties

IUPAC Name

N-[1-(2-bromophenyl)pyrrolidin-3-yl]pyrrolidine-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrN3O.ClH/c16-12-4-1-2-6-14(12)19-9-7-11(10-19)18-15(20)13-5-3-8-17-13;/h1-2,4,6,11,13,17H,3,5,7-10H2,(H,18,20);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QISRPPWRBDXRTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)NC2CCN(C2)C3=CC=CC=C3Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BrClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-bromophenyl)pyrrolidin-3-yl]pyrrolidine-2-carboxamide;hydrochloride typically involves the construction of the pyrrolidine ring followed by functionalization. One common method includes the reaction of 2-bromobenzaldehyde with pyrrolidine to form an intermediate, which is then subjected to further reactions to introduce the carboxamide group. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-bromophenyl)pyrrolidin-3-yl]pyrrolidine-2-carboxamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The bromine atom in the 2-bromophenyl group can be substituted with other groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could result in a variety of functionalized aromatic compounds.

Scientific Research Applications

N-[1-(2-bromophenyl)pyrrolidin-3-yl]pyrrolidine-2-carboxamide;hydrochloride has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.

    Biology: The compound’s biological activity makes it a candidate for studies on cellular processes and interactions with biological targets.

    Medicine: Its potential therapeutic properties are of interest for drug development, particularly for conditions where modulation of specific biological pathways is beneficial.

    Industry: The compound can be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[1-(2-bromophenyl)pyrrolidin-3-yl]pyrrolidine-2-carboxamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity and selectivity towards these targets, potentially leading to modulation of biological pathways. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine derivatives, such as:

  • Pyrrolidine-2-one
  • Pyrrolidine-2,5-diones
  • Prolinol

Uniqueness

N-[1-(2-bromophenyl)pyrrolidin-3-yl]pyrrolidine-2-carboxamide;hydrochloride is unique due to the presence of the 2-bromophenyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other pyrrolidine derivatives and can lead to different pharmacological profiles and applications.

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